molecular formula C17H17FN2O3S B2856459 4-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954655-05-1

4-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2856459
CAS No.: 954655-05-1
M. Wt: 348.39
InChI Key: YXSZSYFIEZWQQD-UHFFFAOYSA-N
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Description

4-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a fluorine atom, a pyrrolidine ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic synthesis. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

4-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and the sulfonamide group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring may contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is unique due to its combination of a fluorine atom, a pyrrolidine ring, and a benzenesulfonamide group. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

4-fluoro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-14-6-8-16(9-7-14)24(22,23)19-11-13-10-17(21)20(12-13)15-4-2-1-3-5-15/h1-9,13,19H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSZSYFIEZWQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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